molecular formula C12H19NO2 B13205134 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Katalognummer: B13205134
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: PHFWGTWMDZMBFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a complex organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and an azabicyclo nonane framework

Vorbereitungsmethoden

The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This one-pot synthesis approach is efficient and yields the desired bicyclic structure in good quantities. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .

Analyse Chemischer Reaktionen

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development and pharmacological studies, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid include:

The uniqueness of this compound lies in its specific cyclopropyl substitution, which imparts unique chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

9-cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-12(15)8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7H2,(H,14,15)

InChI-Schlüssel

PHFWGTWMDZMBFZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC(C1)N2C3CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.